molecular formula C16H12F3N3O4S B2636860 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide CAS No. 1904207-88-0

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide

Cat. No.: B2636860
CAS No.: 1904207-88-0
M. Wt: 399.34
InChI Key: XGVMYRMUKCMMFA-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide is a complex organic compound known for its intriguing molecular structure and potential applications across various scientific fields. This compound features a combination of thieno[3,2-d]pyrimidin-2,4-dione and trifluoromethoxybenzamide moieties, which contribute to its unique properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The intermediate product is then functionalized to introduce the ethyl linkage and subsequently reacted with 2,4,5-trifluoro-3-methoxybenzoyl chloride to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, specialized catalysts, and stringent temperature and pressure controls to facilitate large-scale synthesis while minimizing by-products and impurities.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide can participate in various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the thieno[3,2-d]pyrimidine moiety, resulting in the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the keto groups in the pyrimidine ring, converting them to hydroxyl groups.

  • Substitution: : The trifluoromethoxybenzamide portion of the molecule can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions Used

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

  • Substitution: : Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion of keto groups to hydroxyl groups.

  • Substitution: : Replacement of fluorine atoms with other nucleophilic groups, leading to various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in developing new compounds with tailored properties.

Biology and Medicine

The compound's potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets, such as enzymes or receptors, to assess its therapeutic potential for treating diseases.

Industry

Industrially, this compound can serve as an intermediate in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups enable the production of various derivatives with specific applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluorobenzamide

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluoro-3-methoxybenzamide

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-ethoxybenzamide

Uniqueness

What sets N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide apart from similar compounds is its specific trifluoromethoxy substitution, which imparts unique electronic and steric properties. This substitution can significantly influence its reactivity, binding affinity to biological targets, and overall stability, making it a distinctive compound in its class.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4S/c1-26-12-10(18)7(6-8(17)11(12)19)14(23)20-3-4-22-15(24)13-9(2-5-27-13)21-16(22)25/h2,5-6H,3-4H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVMYRMUKCMMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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